molecular formula C12H22N4O B15256624 1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine

1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine

Cat. No.: B15256624
M. Wt: 238.33 g/mol
InChI Key: XKUBBJOWPFWROY-UHFFFAOYSA-N
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Description

1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine is a compound with a complex structure that includes an oxadiazole ring and a cyclopentane ring

Preparation Methods

The synthesis of 1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring followed by the introduction of the cyclopentane ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs .

Chemical Reactions Analysis

1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes or receptors, potentially inhibiting or activating their function. The pathways involved in these interactions are complex and may require further research to fully elucidate .

Comparison with Similar Compounds

Similar compounds to 1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine include other oxadiazole derivatives and cyclopentane-containing molecules. These compounds may share some chemical properties but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior .

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

1-[5-(diethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine

InChI

InChI=1S/C12H22N4O/c1-3-16(4-2)9-10-14-11(15-17-10)12(13)7-5-6-8-12/h3-9,13H2,1-2H3

InChI Key

XKUBBJOWPFWROY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NC(=NO1)C2(CCCC2)N

Origin of Product

United States

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